2-{[(2,5-Dimethoxyphenyl)methyl]amino}ethan-1-ol
Description
Properties
IUPAC Name |
2-[(2,5-dimethoxyphenyl)methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-14-10-3-4-11(15-2)9(7-10)8-12-5-6-13/h3-4,7,12-13H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWUNGHEVLANLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901254035 | |
| Record name | 2-[[(2,5-Dimethoxyphenyl)methyl]amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901254035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40171-90-2 | |
| Record name | 2-[[(2,5-Dimethoxyphenyl)methyl]amino]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40171-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(2,5-Dimethoxyphenyl)methyl]amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901254035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 1-(2,5-Dimethoxyphenyl)-2-nitroethanol Intermediate
- Raw Materials: 2,5-dimethoxybenzaldehyde and nitromethane.
- Solvent: Saturated fatty alcohol (e.g., 1-butanol or similar).
- Catalyst: Alkali (such as sodium hydroxide or potassium hydroxide).
- Procedure: The 2,5-dimethoxybenzaldehyde is reacted with nitromethane under basic conditions in the saturated fatty alcohol solvent. This condensation reaction forms 1-(2,5-dimethoxyphenyl)-2-nitroethanol.
- Work-up: After the reaction completes, acid is added to neutralize the mixture, followed by filtration and drying to isolate the nitroethanol intermediate.
Reduction to 1-(2,5-Dimethoxyphenyl)-2-aminoethanol
- Raw Material: 1-(2,5-dimethoxyphenyl)-2-nitroethanol obtained from step 3.1.
- Solvent: Saturated fatty alcohol.
- Reducing Agent: Boron-based reductant, such as borane complexes or sodium borohydride derivatives.
- Procedure: The nitroethanol is subjected to reduction in the presence of the boron reducing agent under controlled conditions to convert the nitro group to an amino group, yielding 1-(2,5-dimethoxyphenyl)-2-aminoethanol, which corresponds structurally to 2-{[(2,5-Dimethoxyphenyl)methyl]amino}ethan-1-ol.
- Advantages: This step is noted for its mild reaction conditions, simplicity, and high yield.
Reaction Scheme Summary
| Step | Reactants | Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | 2,5-Dimethoxybenzaldehyde + nitromethane | Alkali, saturated fatty alcohol solvent | 1-(2,5-Dimethoxyphenyl)-2-nitroethanol | Nitroaldol condensation under basic conditions |
| 2 | 1-(2,5-Dimethoxyphenyl)-2-nitroethanol + boron reductant | Saturated fatty alcohol solvent, mild temperature | 1-(2,5-Dimethoxyphenyl)-2-aminoethanol (this compound) | Reduction of nitro group to amino group |
Research Findings and Analysis
- Yield and Efficiency: The described method provides a high overall yield, attributed to the efficient condensation and selective reduction steps.
- Environmental Impact: The use of mild conditions and relatively non-toxic solvents and reagents makes the process environmentally friendly.
- Industrial Applicability: The simplicity and scalability of the method have been specifically noted, making it suitable for large-scale synthesis.
- Safety and Cost: The method avoids harsh reagents and conditions, lowering production costs and increasing safety for operators.
Chemical Reactions Analysis
Types of Reactions: 2-{[(2,5-Dimethoxyphenyl)methyl]amino}ethan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically yield alcohols or amines.
Substitution: Substitution reactions can produce various alkylated derivatives.
Scientific Research Applications
2-{[(2,5-Dimethoxyphenyl)methyl]amino}ethan-1-ol , also known as 1-(2,5-Dimethoxyphenyl)-2-(methylamino)ethanol , is a compound of significant interest in both scientific research and pharmacology due to its unique structural properties and potential biological activities. This article delves into its applications, focusing on its synthesis, biological interactions, and implications in neuropharmacology.
Chemical Structure and Synthesis
The compound belongs to the phenethylamine class, characterized by a dimethoxy-substituted phenyl group linked to a 2-aminoethanol moiety. This configuration enhances its lipophilicity, facilitating interactions with biological membranes and receptors. The synthesis typically involves the condensation of 2,5-dimethoxybenzaldehyde with nitromethane followed by reduction to yield the desired aminoalcohol.
Synthesis Steps:
- Condensation Reaction : 2,5-Dimethoxybenzaldehyde is reacted with nitromethane.
- Reduction : The resulting nitro compound undergoes reduction to form 1-(2,5-Dimethoxyphenyl)-2-(methylamino)ethanol.
Neuropharmacological Studies
Research indicates that 1-(2,5-Dimethoxyphenyl)-2-(methylamino)ethanol interacts with neurotransmitter systems, particularly serotonin and dopamine receptors. Its structural features may contribute to psychopharmacological properties that can alter mood, perception, and cognition.
Key Findings:
- Serotonin Receptor Interaction : The compound has been shown to modulate receptor activity, influencing neurotransmitter release and signaling pathways.
- Metabolic Enzyme Modulation : It may inhibit or activate specific enzymes involved in metabolic processes, affecting cellular responses .
Comparative Analysis with Related Compounds
The compound shares structural similarities with other psychoactive substances. A comparative analysis reveals distinct properties based on substitution patterns:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2,5-Dimethoxy-4-methylamphetamine (DOM) | Different substitution pattern | Known for strong psychoactive effects |
| 2,5-Dimethoxyphenethylamine (2C-H) | Lacks methylamino group | Exhibits different pharmacological properties |
| 3,4-Methylenedioxy-N-methylamphetamine (MDMA) | Similar core structure | Notable for empathogenic effects |
Clinical Implications
In clinical settings, compounds structurally related to 1-(2,5-Dimethoxyphenyl)-2-(methylamino)ethanol have been associated with various health outcomes. For instance, reports of exposure to similar compounds like 25I-NBOMe highlight the potential for severe adverse effects including seizures and agitation . These case studies underscore the importance of understanding the pharmacodynamics of related compounds.
Research on Learning Enhancement
Patents have indicated that certain derivatives of this compound may enhance learning capacity in mammals. Experimental tests demonstrated varying degrees of psychotomimetic activity compared to standard compounds like R-DOM . This suggests potential therapeutic applications in cognitive enhancement.
Mechanism of Action
2-{[(2,5-Dimethoxyphenyl)methyl]amino}ethan-1-ol is structurally similar to other compounds such as 2-[(3,4-dimethoxyphenyl)methyl]amino]ethan-1-ol and 2-[(2,5-dimethoxyphenyl)methyl]amino]ethanol. These compounds share the common feature of having a phenyl ring with methoxy groups and an aminoethanol moiety. the position of the methoxy groups and the specific substituents on the phenyl ring can lead to differences in their chemical properties and biological activities.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The compound’s structural analogs differ primarily in substituent positions, functional groups, or alkyl chain modifications. Below is a detailed comparison:
Biological Activity
2-{[(2,5-Dimethoxyphenyl)methyl]amino}ethan-1-ol, also known as 1-(2,5-Dimethoxyphenyl)-2-(methylamino)ethanol, is a compound belonging to the phenethylamine class. Its unique structural features, particularly the dimethoxy substituents on the phenyl ring, enhance its lipophilicity and influence its biological interactions. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
This structure includes:
- A dimethoxy-substituted phenyl group.
- An amino alcohol moiety that is crucial for its biological activity.
The presence of methoxy groups increases the compound's ability to interact with biological membranes and receptors, which may contribute to its psychopharmacological properties.
The biological activity of this compound primarily involves its interaction with neurotransmitter systems. Key mechanisms include:
- Receptor Binding : The compound may bind to serotonin and dopamine receptors, leading to alterations in neurotransmitter release and signaling pathways.
- Enzyme Interaction : It may inhibit or activate specific enzymes involved in metabolic processes, influencing various cellular responses.
- Modulation of Signaling Pathways : By affecting signaling pathways, it can alter mood, perception, and cognition.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Clinical Observations
A clinical case involving a structurally similar compound (25I-NBOMe) reported severe adverse effects including seizures and tachycardia following ingestion. The patient exhibited symptoms consistent with high-affinity receptor binding typical of psychoactive substances in this class . While direct reports on this compound are scarce, these findings underscore the need for further investigation into its safety profile.
Comparative Analysis
A comparison of this compound with related compounds reveals distinct differences in their biological activities:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 25I-NBOMe | High potency psychoactive effects; severe toxicity reported | |
| 25D-NBOMe | Cardiotoxicity; affects QT interval | |
| This compound | Potential neuropharmacological effects; needs further study |
Q & A
Q. Basic
- GC-MS : Resolves volatile derivatives and confirms molecular weight (e.g., derivatization with BSTFA enhances volatility) .
- NMR : ¹H NMR identifies methoxy protons (δ 3.7–3.8 ppm) and the ethanolamine backbone (δ 2.6–3.4 ppm for CH₂ groups). ¹³C NMR confirms aromatic carbons (δ 150–160 ppm for oxygenated carbons) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 280 nm) assess purity (>95% recommended for biological assays) .
How can researchers address discrepancies in reported biological activities of this compound across studies?
Advanced
Conflicting results often arise from:
- Purity variability : Validate compound purity via HPLC and elemental analysis.
- Assay conditions : Standardize buffer pH (e.g., 7.4 for receptor-binding studies) and solvent (DMSO concentration <0.1% to avoid cytotoxicity).
- Structural analogs : Compare activity with 2,5-dimethoxy-substituted phenethylamines (e.g., 25H-NBOH) to isolate substituent effects .
Q. Example troubleshooting workflow :
Re-synthesize compound under optimized conditions .
Validate structure via GC-MS/NMR .
Re-test in controlled assays (e.g., radioligand binding for serotonin receptors).
What strategies mitigate side reactions during synthesis, such as over-alkylation or oxidation?
Q. Advanced
- Protecting groups : Temporarily protect the ethanolamine hydroxyl with tert-butyldimethylsilyl (TBS) chloride to prevent unwanted alkylation .
- Inert atmosphere : Use nitrogen/argon to minimize oxidation of the amine group.
- Low-temperature reduction : Perform NaBH₄ reductions at 0–5°C to stabilize intermediates .
Q. Common side products and resolution :
- Over-alkylation : Detectable via HPLC as higher molecular weight peaks; reduce alkylating agent stoichiometry.
- Oxidized byproducts : Remove via silica gel chromatography (eluent: ethyl acetate/hexane, 1:1) .
How do the electronic effects of 2,5-dimethoxy substituents influence the compound’s reactivity in electrophilic substitution reactions?
Advanced
The methoxy groups are strong electron-donating substituents, activating the benzene ring toward electrophilic attack at the para and ortho positions. This impacts:
- Nitration : Occurs preferentially at the 4-position (para to methoxy groups).
- Sulfonation : Favors the 3-position due to steric hindrance at the 4-position.
- Receptor binding : Enhanced affinity for serotonin receptors (e.g., 5-HT₂A) due to electron-rich aromatic systems .
What are the critical solubility properties of this compound, and how do they influence experimental design?
Q. Basic
- Polar solvents : Soluble in ethanol, methanol, and DMSO (>50 mg/mL).
- Aqueous buffers : Limited solubility in water (<1 mg/mL); use sonication or co-solvents (e.g., 10% PEG-400) for in vitro assays.
- Biological compatibility : Avoid chloroform/DCM in cell-based studies due to toxicity .
How can computational modeling predict the compound’s metabolic pathways and potential toxicity?
Q. Advanced
- Docking studies : Use AutoDock Vina to simulate interactions with cytochrome P450 enzymes (e.g., CYP2D6) to predict demethylation sites.
- ADMET prediction : Tools like SwissADME estimate blood-brain barrier permeability (high for this compound) and hepatic metabolism .
- Toxicity alerts : Check for structural alerts (e.g., α,β-unsaturated amines) using Derek Nexus .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
